D-methionine S-oxide

Descripción general

Descripción

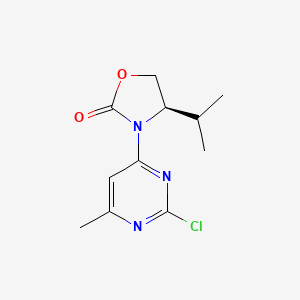

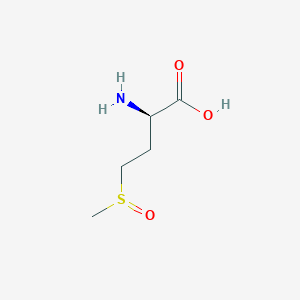

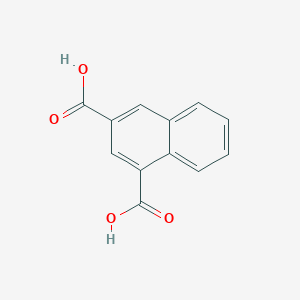

D-Methionine (S)-S-oxide belongs to the class of organic compounds known as alpha amino acids. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon) . It is an optically active form of methionine having D-configuration .

Synthesis Analysis

Methionine (Met) residues in proteins can be readily oxidized by reactive oxygen species to Met sulfoxide (MetO). This oxidation is a common phenomenon occurring in biological systems under both physiological and oxidative-stress conditions . Currently, L-methionine is mainly synthesized by chemical methods, which use volatile and toxic hydrocyanic acid, acrolein, and methanethiol as substrates and cause severe environmental pollution .Molecular Structure Analysis

The molecular formula of D-methionine ®-S-oxide is C5H11NO3S. It has an average mass of 165.211 Da and a monoisotopic mass of 165.045959 Da .Chemical Reactions Analysis

Methionine (Met) is a sulfur-containing amino acid that is particularly susceptible to oxidation by reactive oxygen species (ROS). Methionine oxidation results in the formation of a mixture of two diastereomeric forms of methionine sulfoxide (MetO), which can be reduced back to Met by methionine sulfoxide reductases (Msrs) A (MsrA) and B (MsrB) .Physical And Chemical Properties Analysis

D-methionine ®-S-oxide has a molecular formula of C5H11NO3S, an average mass of 165.211 Da, and a monoisotopic mass of 165.045959 Da .Aplicaciones Científicas De Investigación

Detection and Identification in Proteins

D-methionine S-oxide (MetO) is a common posttranslational modification in proteins, particularly under increased reactive oxygen species levels. Novel antibodies developed against oxidized methionine-rich zein protein (MetO-DZS18) have enabled the detection of MetO in proteins and cellular extracts. These antibodies can identify proteins undergoing methionine oxidation due to oxidative stress, aging, or diseases such as Alzheimer's (Oien et al., 2009).

Monitoring Methionine Sulfoxide in Cells

Mechanism-based fluorescent sensors, MetSOx and MetROx, have been developed to detect the S and R-forms of MetO, respectively. These sensors enable targeted analysis of protein oxidation, regulation, and repair in bacterial and mammalian cells, providing insights into compartment-specific changes in MetO and responses to physiological stimuli (Tarrago et al., 2015).

Effects of D-Methionine on Noise-Induced Hearing Loss

Research on guinea pigs has shown that D-methionine can rescue noise-induced permanent threshold shifts and cochlear biochemistry following noise exposure. This study highlights the potential of D-methionine in treating auditory dysfunctions caused by noise-induced oxidative stress (Lo et al., 2013).

Redox Potentials of Methionine-Containing Peptides

The one-electron redox potentials of methionine in peptides have been measured, showing variations with the sequence and spatial structure of the peptide. These findings have implications for understanding the mechanism of methionine oxidation in different biological contexts (Bergès et al., 2012).

Bio-Electrochemical Sensors

Graphene oxide nanoribbon-based sensors have been developed for the simultaneous bio-electrochemical resolution and analysis of amino acid biomarkers, including methionine. This approach offers a potential tool for early diagnosis of diseases related to the presence of D-amino acids (Martin et al., 2015).

Separation and Study of Methionine Sulfoxide Diastereomers

A new method using supercritical CO2 chromatography has been developed to separate MetO diastereomers. This method enables the synthesis and study of stereochemically defined MetO-containing proteins and peptides, facilitating research on Met oxidation in biological systems (Raskatov et al., 2019).

Mecanismo De Acción

The conversion of methionine to methionine sulfoxide (MetO) is one of the most common oxidative modifications in proteins due to the special susceptibility of methionine to oxidative conditions. Methionine oxidation can affect the protein structure and function, while the level of MetO increases with the development of oxidative stress .

Safety and Hazards

When handling D-methionine, it is advised to avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Propiedades

IUPAC Name |

(2R)-2-amino-4-methylsulfinylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3S/c1-10(9)3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-,10?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEFRNWWLZKMPFJ-CQIZIWTCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)CC[C@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10276416 | |

| Record name | d-methionine sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-methionine S-oxide | |

CAS RN |

21056-56-4 | |

| Record name | d-methionine sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-5-amine](/img/structure/B3049485.png)

![5,8-Diazaspiro[3.6]decan-9-one](/img/structure/B3049493.png)

![1-Methylspiro[indoline-3,4'-piperidine]](/img/structure/B3049497.png)